molecular formula C16H12ClN3OS B11055233 2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11055233
M. Wt: 329.8 g/mol
InChI Key: DOJFFOLALQSEII-UHFFFAOYSA-N
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Description

2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-chloro-1,3-benzoxazole with 4,6-dimethylthieno[2,3-b]pyridine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antioxidant agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine stands out due to its unique structural features, which contribute to its distinct biological activities. The presence of both benzoxazole and thienopyridine moieties in its structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

2-(7-chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C16H12ClN3OS/c1-7-6-8(2)19-16-11(7)12(18)14(22-16)15-20-10-5-3-4-9(17)13(10)21-15/h3-6H,18H2,1-2H3

InChI Key

DOJFFOLALQSEII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC4=C(O3)C(=CC=C4)Cl)N)C

Origin of Product

United States

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